beta-D-Galp6S-(1->4)-beta-D-Glcp
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Overview
Description
beta-D-Galp6S-(1->4)-beta-D-Glcp: is a disaccharide derivative that consists of 6-sulfated beta-D-glucose with a beta-D-galactosyl residue attached at position 4 . This compound is a sulfated form of lactose, where the hydroxy group at position 6 of the galactopyranose ring has been converted into the corresponding hydrogen sulfate derivative .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta-D-Galp6S-(1->4)-beta-D-Glcp typically involves the selective sulfation of lactose. The reaction conditions often include the use of sulfur trioxide-pyridine complex or chlorosulfonic acid as sulfating agents. The reaction is carried out under controlled temperature and pH to ensure selective sulfation at the desired position .
Industrial Production Methods: Industrial production of beta-D-Galp6S-(1->4)-beta-D-Glcp may involve enzymatic methods using specific sulfotransferases that catalyze the transfer of sulfate groups to the hydroxyl groups of lactose. This method is advantageous due to its specificity and mild reaction conditions .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: beta-D-Galp6S-(1->4)-beta-D-Glcp can undergo oxidation reactions, where the hydroxyl groups are oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde groups back to hydroxyl groups.
Substitution: The sulfate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiols.
Major Products:
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include alcohols.
Substitution: Products vary depending on the substituent introduced.
Scientific Research Applications
Chemistry: beta-D-Galp6S-(1->4)-beta-D-Glcp is used as a model compound in studying sulfation reactions and the effects of sulfation on the physical and chemical properties of carbohydrates .
Biology: In biological research, this compound is used to study the role of sulfated carbohydrates in cellular processes such as cell signaling, adhesion, and recognition .
Industry: In the industrial sector, this compound is used in the production of sulfated polysaccharides, which have applications in food, cosmetics, and pharmaceuticals .
Mechanism of Action
The mechanism of action of beta-D-Galp6S-(1->4)-beta-D-Glcp involves its interaction with specific receptors on cell surfaces. The sulfate groups enhance the binding affinity of the compound to these receptors, facilitating various cellular processes. The molecular targets include proteins involved in cell signaling pathways, such as growth factor receptors and adhesion molecules .
Comparison with Similar Compounds
beta-D-Galp-(1->4)-beta-D-Galp-(1->4)-beta-D-Galp: A linear amino trisaccharide consisting of three N-acetyl-beta-D-galactosamine residues linked (1->4).
beta-D-Galp-(1->4)-alpha-D-Galp: A beta-D-galactopyranosyl-(1->4)-D-galactopyranose in which the carbon bearing the anomeric hydroxy group has alpha-configuration.
Uniqueness: beta-D-Galp6S-(1->4)-beta-D-Glcp is unique due to its sulfation at the 6-position of the galactopyranose ring, which imparts distinct chemical and biological properties compared to non-sulfated analogs .
Properties
Molecular Formula |
C12H22O14S |
---|---|
Molecular Weight |
422.36 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-[(2R,3S,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methyl hydrogen sulfate |
InChI |
InChI=1S/C12H22O14S/c13-1-3-10(7(16)8(17)11(19)24-3)26-12-9(18)6(15)5(14)4(25-12)2-23-27(20,21)22/h3-19H,1-2H2,(H,20,21,22)/t3-,4-,5+,6+,7-,8-,9-,10-,11-,12+/m1/s1 |
InChI Key |
NEVLAHFUHIDOLO-DCSYEGIMSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)O)O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)COS(=O)(=O)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)OC2C(C(C(C(O2)COS(=O)(=O)O)O)O)O)O |
Origin of Product |
United States |
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